molecular formula C15H24N4O3S B2510201 7-(2-ethoxyethyl)-3-methyl-8-(pentylthio)-3,7-dihydro-1H-purine-2,6-dione CAS No. 796880-74-5

7-(2-ethoxyethyl)-3-methyl-8-(pentylthio)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2510201
CAS No.: 796880-74-5
M. Wt: 340.44
InChI Key: AVIWDIPOAYUNPB-UHFFFAOYSA-N
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Description

7-(2-ethoxyethyl)-3-methyl-8-(pentylthio)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes ethoxyethyl, methyl, and pentylthio groups attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-ethoxyethyl)-3-methyl-8-(pentylthio)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with 2-ethoxyethyl bromide under basic conditions, followed by thiolation with pentylthiol. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-(2-ethoxyethyl)-3-methyl-8-(pentylthio)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl or pentylthio groups, often using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)

    Reduction: LiAlH4, sodium borohydride (NaBH4), ethanol (C2H5OH)

    Substitution: NaH, NaOMe, DMF, tetrahydrofuran (THF)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, thiols

    Substitution: Various substituted purine derivatives

Scientific Research Applications

7-(2-ethoxyethyl)-3-methyl-8-(pentylthio)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study purine metabolism and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(2-ethoxyethyl)-3-methyl-8-(pentylthio)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound may inhibit or modulate the activity of these enzymes, leading to alterations in cellular processes. The pathways involved often include the inhibition of nucleic acid synthesis or the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in chocolate, known for its mild stimulant effects.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

7-(2-ethoxyethyl)-3-methyl-8-(pentylthio)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Unlike caffeine and theobromine, this compound has potential therapeutic applications beyond its stimulant effects. Its ability to undergo various chemical reactions also makes it a versatile tool in synthetic chemistry.

Properties

IUPAC Name

7-(2-ethoxyethyl)-3-methyl-8-pentylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3S/c1-4-6-7-10-23-15-16-12-11(19(15)8-9-22-5-2)13(20)17-14(21)18(12)3/h4-10H2,1-3H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIWDIPOAYUNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=NC2=C(N1CCOCC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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